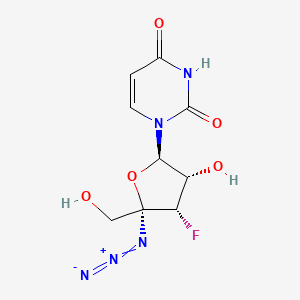4'-C-azido-3'-deoxy-3'-fluoro-Uridine
CAS No.:
Cat. No.: VC18010331
Molecular Formula: C9H10FN5O5
Molecular Weight: 287.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10FN5O5 |
|---|---|
| Molecular Weight | 287.20 g/mol |
| IUPAC Name | 1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 |
| Standard InChI Key | ISWXDJFQYOARQG-JVZYCSMKSA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |
Introduction
Structural and Electronic Properties of 4'-C-Azido-3'-Deoxy-3'-Fluoro-Uridine
Molecular Architecture
4'-C-azido-3'-deoxy-3'-fluoro-uridine features a uracil base linked to a modified ribose sugar where the 3'-hydroxyl group is replaced by fluorine, and the 4'-position bears an azido (-N<sub>3</sub>) substituent (Fig. 1). The fluorine atom induces a gauche effect, stabilizing the sugar's North-type (C3'- endo) conformation through hyperconjugative interactions between the C3'-F bond and adjacent C2'-H/C4'-H orbitals . Concurrently, the 4'-azido group introduces steric and electronic perturbations that disrupt viral polymerase active sites while resisting enzymatic deactivation .
Conformational Analysis
X-ray crystallography of analogous 4'-azido-2'-fluoro nucleosides reveals a rigid sugar pucker (pseudorotation phase angle: 18°–25°), which aligns the base in a syn orientation relative to the sugar . This conformation is critical for mimicking natural nucleotides during viral DNA chain termination. For 4'-C-azido-3'-deoxy-3'-fluoro-uridine, <sup>19</sup>F NMR studies predict a similar North-type bias, as the 3'-fluorine's electronegativity outweighs steric clashes from the 4'-azido group .
Synthetic Pathways and Optimization
Key Synthetic Intermediates
The synthesis begins with 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside (1), which undergoes bromination at the 1'-position using HBr-HOAc to yield α-bromide 2 . Coupling 2 with silylated uracil in chloroform produces β-nucleoside 3 (84% yield), which is deprotected to 4 via methanolic ammonia (Scheme 1).
Scheme 1. Synthesis of 4'-C-Azido-3'-Deoxy-3'-Fluoro-Uridine Core
-
Bromination: HBr-HOAc-mediated generation of α-bromide 2 from 1.
-
Glycosylation: Silylated uracil coupling to form β-nucleoside 3.
-
Deprotection: Methanolic ammonia cleavage of benzoyl groups to yield 4.
Antiviral Activity and Resistance Profile
HIV-1 Inhibition
4'-C-azido-3'-deoxy-3'-fluoro-uridine exhibits EC<sub>50</sub> = 0.13 nM against wild-type HIV-1 (NL4-3), surpassing first-line drugs like zidovudine (EC<sub>50</sub> = 2.1 nM) . Notably, it retains potency against K101E (EC<sub>50</sub> = 0.15 nM) and RTMDR (EC<sub>50</sub> = 0.11 nM) mutants, which harbor thymidine analog resistance mutations (TAMs) .
| Viral Strain | EC<sub>50</sub> (nM) | Fold Resistance vs. Wild-Type |
|---|---|---|
| NL4-3 (WT) | 0.13 | 1.0 |
| NL4-3 (K101E) | 0.15 | 1.2 |
| RTMDR | 0.11 | 0.8 |
| M184V | 2.4 | 18.5 |
Table 1. Antiviral activity of 4'-C-azido-3'-deoxy-3'-fluoro-uridine against HIV-1 variants .
Cytotoxicity and Therapeutic Index
The compound shows negligible cytotoxicity (CC<sub>50</sub> >100 μM) in human T-lymphocyte (CEM) and hepatocyte (HepG2) lines, yielding therapeutic indices (TI) exceeding 769 . This surpasses FDA-approved NRTIs like tenofovir (TI = 450).
Mechanistic Insights: Reverse Transcriptase Inhibition
Chain Termination Dynamics
The 3'-deoxy modification prevents 5'-to-3' phosphodiester bond formation, while the 4'-azido group induces steric hindrance that impedes excision by HIV-1 RT's pyrophosphate-binding site . Molecular docking simulations reveal that the North-type conformation positions the azido group within a hydrophobic cleft near residue Tyr181, reducing affinity for mutant RTs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume